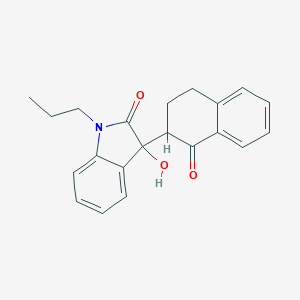
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one, commonly known as HPP-12, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPP-12 belongs to the class of indole-2-ones and is a potent inhibitor of protein-protein interactions.
Mécanisme D'action
HPP-12 exerts its biological activity through the inhibition of protein-protein interactions. Specifically, HPP-12 binds to the hydrophobic pocket of the target protein, disrupting the interaction between the target protein and its binding partner. This results in the inhibition of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
HPP-12 has been shown to have a range of biochemical and physiological effects. In cancer cells, HPP-12 induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, HPP-12 inhibits viral replication by disrupting the interaction between the viral protein and its host cell partner. In neurodegenerative diseases, HPP-12 has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HPP-12 is its potency and specificity for protein-protein interactions. HPP-12 has been shown to be effective at low concentrations, making it a useful tool for studying protein-protein interactions in vitro and in vivo. However, one limitation of HPP-12 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of HPP-12. One area of interest is the development of HPP-12 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new protein-protein interactions that can be targeted by HPP-12 and its analogs. Additionally, the therapeutic potential of HPP-12 in other diseases, such as autoimmune disorders and metabolic diseases, should be explored. Finally, the use of HPP-12 in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of HPP-12 involves the reaction of 2,3,4,5-tetrahydronaphthalene-1,4-dione and 1-propylindole-2,3-dione in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
HPP-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. HPP-12 has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the suppression of tumor growth. Additionally, HPP-12 has been found to inhibit the replication of the hepatitis C virus by disrupting the interaction between the viral NS5A protein and its host cell partner. HPP-12 has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C21H21NO3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-propylindol-2-one |
InChI |
InChI=1S/C21H21NO3/c1-2-13-22-18-10-6-5-9-16(18)21(25,20(22)24)17-12-11-14-7-3-4-8-15(14)19(17)23/h3-10,17,25H,2,11-13H2,1H3 |
Clé InChI |
OZWTVDJXHBNDFT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
SMILES canonique |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)